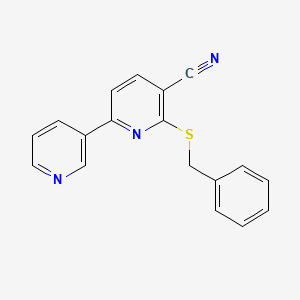

6-(苄硫基)-2,3'-联吡啶-5-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 6-(benzylthio)-2,3'-bipyridine-5-carbonitrile involves complex chemical reactions. Karabasanagouda, Adhikari, and Parameshwarappa (2009) discussed the synthesis of similar bipyridine-5-carbonitriles, emphasizing the use of thiophenol and aromatic aldehydes in the process (Karabasanagouda, Adhikari, & Parameshwarappa, 2009). Similarly, Heravi and Farnazalsadat (2011) described the synthesis of arylthio-bipyridine carbonitriles using ultrasound irradiation, highlighting an efficient and environmentally friendly method (Heravi & Farnazalsadat, 2011).

Molecular Structure Analysis

The molecular structure of bipyridine carbonitriles, including 6-(benzylthio)-2,3'-bipyridine-5-carbonitrile, is complex. The structure of similar compounds has been elucidated using techniques like X-ray diffraction and spectroscopic analysis, as discussed by Jukić et al. (2010) and Zhang (2013) (Jukić et al., 2010), (Zhang, 2013).

Chemical Reactions and Properties

Bipyridine carbonitriles participate in various chemical reactions, forming complex structures. The work by Heravi and Farnazalsadat (2011) and Al-Refai et al. (2019) provide insights into the reactivity and potential applications of these compounds in synthesizing other chemicals (Heravi & Farnazalsadat, 2011), (Al‐Refai et al., 2019).

科学研究应用

电合成和有机合成

研究表明,类似于“6-(苄硫基)-2,3'-联吡啶-5-腈”的化合物在有机合成中具有多功能性。例如,在铂电极上电解苄硫氰酸盐和相关化合物,在乙腈中生成吡啶衍生物作为主要产物,强调了合成复杂有机结构的电合成方法 (Batanero 等,2002).

抗癌活性

与“6-(苄硫基)-2,3'-联吡啶-5-腈”结构相关的化合物已被研究其潜在的抗癌活性。对某些吡啶衍生物的合成和反应的研究表明,这些化合物表现出有希望的抗癌活性,这些活性针对各种癌细胞系进行了评估 (Abdel-fattah 等,2009).

抗菌和抗真菌筛选

合成了带有 4-羟苯硫基部分的新型联吡啶-腈,并对其进行了体外抗菌和抗真菌筛选。其中一些化合物表现出有希望的活性,表明它们作为抗菌剂的潜力 (Karabasanagouda 等,2009).

溶剂化效应研究

通过理论和实验方法研究了苯基-2-硫代-二氢吡啶-3-腈衍生物的溶剂化效应。这项研究提供了对这些化合物的电子结构及其非线性光学性质的见解,以及不同取代基和溶剂极性对其性质的影响 (Abdel-Latif 等,2020).

功能化衍生物的合成

研究重点是功能化嘧啶并[4,5-b]喹啉衍生物的简便合成,展示了吡啶-腈在合成复杂杂环化合物中的多功能性。对这些合成化合物进行了抗菌活性评估,进一步说明了此类分子的生物学相关性 (Elkholy & Morsy,2006).

属性

IUPAC Name |

2-benzylsulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3S/c19-11-15-8-9-17(16-7-4-10-20-12-16)21-18(15)22-13-14-5-2-1-3-6-14/h1-10,12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQRRGBKMZQIPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=C(C=CC(=N2)C3=CN=CC=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Benzylthio)-2,3'-bipyridine-5-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-methylphenyl)-4-[(2-oxo-1-oxaspiro[4.5]dec-4-yl)carbonyl]-2-piperazinone](/img/structure/B5550109.png)

![2-[(2,2-dimethylpropanoyl)amino]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B5550121.png)

![N'-(3-chlorobenzylidene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5550128.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5-(methoxymethyl)-2-furamide](/img/structure/B5550135.png)

![N-{(3R*,4S*)-4-cyclopropyl-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5550163.png)

![4-[(4-bromobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5550164.png)

![2-bromo-N-(2-{2-[4-(diethylamino)benzylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B5550170.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5550180.png)

![4-[(dimethylamino)sulfonyl]-N-(4-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B5550184.png)

![2-[2-(1,9-dioxaspiro[5.5]undec-4-ylamino)ethyl]-6-phenylpyridazin-3(2H)-one](/img/structure/B5550196.png)

![7-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5550212.png)